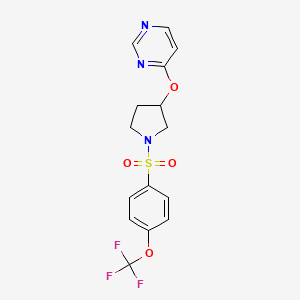

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-11-1-3-13(4-2-11)26(22,23)21-8-6-12(9-21)24-14-5-7-19-10-20-14/h1-5,7,10,12H,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGJPBNPLTIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and pyrrolidine groups, followed by coupling with a pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of alternative solvents, catalysts, and purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The trifluoromethoxy and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Anticancer Properties

Studies have shown that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of pyrimidine have been found to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation . The sulfonamide moiety is particularly noted for its ability to interfere with enzyme activities crucial for cancer cell survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays have shown that related compounds can reduce inflammation markers, suggesting that this compound may also possess similar effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrimidine derivatives. The presence of trifluoromethoxy and sulfonyl groups has been linked to enhanced activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and sulfonyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring may facilitate interactions with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with trifluoromethoxy and sulfonyl groups, such as:

Uniqueness

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the sulfonyl group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Biological Activity

The compound 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its applications in drug development, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, a pyrrolidine ring, and a pyrimidine moiety, which contribute to its unique biological properties. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their bioavailability and efficacy in biological systems.

Enzyme Inhibition

Research indicates that This compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit enzymes related to inflammatory responses and cancer progression .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Enzyme X | 0.5 | |

| Compound B | Enzyme Y | 1.2 | |

| This compound | TBD | TBD | TBD |

Cytotoxicity and Selectivity

Preliminary studies suggest that this compound exhibits low cytotoxicity while maintaining potent biological activity against specific cancer cell lines. For example, similar trifluoromethoxy-containing compounds have demonstrated selective cytotoxic effects in various tumor models, indicating a promising therapeutic window for further development .

The mechanisms through which This compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions facilitated by its unique chemical structure. This interaction can lead to the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of similar compounds, it was found that the presence of a trifluoromethoxy group significantly enhanced the inhibition of pro-inflammatory cytokines in vitro. This suggests that This compound may also exhibit similar properties, warranting further exploration in inflammatory disease models .

Case Study 2: Anticancer Efficacy

A recent investigation into pyrimidine derivatives indicated that compounds with structural analogs to This compound showed significant inhibition of tumor growth in xenograft models. These findings support the potential application of this compound in oncology .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?

The synthesis involves two key steps: (1) sulfonylation of a pyrrolidine intermediate using 4-(trifluoromethoxy)benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) and (2) coupling the sulfonylated pyrrolidine with a pyrimidine derivative via nucleophilic substitution. Optimization focuses on reaction temperature (60–80°C), solvent selection (acetonitrile or DCM), and purification via silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (¹H, ¹³C NMR) confirms regiochemistry and functional group integrity. Mass spectrometry (LC/MS or HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine ring .

Q. What are the key intermediates in the synthesis of this compound?

Common intermediates include:

- 1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-ol : Synthesized via sulfonylation of pyrrolidin-3-ol.

- 4-Chloropyrimidine : Used for nucleophilic substitution with the hydroxylated pyrrolidine intermediate. Intermediate purity is critical to avoid side reactions during coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfonylation step?

Yield optimization involves:

- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis of the sulfonyl chloride.

- Catalyst use : Triethylamine (2–3 equivalents) as a base enhances reaction efficiency.

- Temperature control : Maintaining 0–5°C during sulfonylation reduces by-product formation. Post-reaction, aqueous workup and column chromatography (hexane/ethyl acetate) isolate the sulfonylated intermediate .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes like kinases or GPCRs. Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites. Pharmacophore mapping aligns the compound’s trifluoromethoxy and sulfonyl groups with known inhibitors, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in bioactivity data across in vitro models?

Contradictions may arise from assay variability (e.g., cell line specificity) or compound stability. Mitigation strategies include:

- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (MTT).

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity.

- Solubility optimization : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability .

Q. How is regioselectivity controlled during pyrimidine substitution?

Regioselectivity is achieved by:

Q. What pharmacokinetic properties should be prioritized in preclinical studies?

Key parameters include:

- Metabolic stability : Assessed using liver microsomes (human/rodent) to calculate intrinsic clearance.

- Plasma protein binding : Equilibrium dialysis quantifies free fraction for dose adjustment.

- Blood-brain barrier penetration : Predicted via logP (2–3.5) and P-glycoprotein efflux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.